N-Methyl-4-propoxyaniline
Overview
Description
N-Methyl-4-propoxyaniline: is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.24 g/mol . It is also known by its IUPAC name, N-methyl-N-(4-propoxyphenyl)amine . This compound is characterized by a propoxy group attached to the para position of an aniline ring, with a methyl group bonded to the nitrogen atom. It is a liquid at room temperature and is used in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-4-propoxyaniline can be synthesized through several methods. One common synthetic route involves the alkylation of 4-propoxyaniline with methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process, and the product is purified through distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-4-propoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding using oxidizing agents like or .
Reduction: The compound can be reduced to form using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinone imines.
Reduction: N-methyl-4-propoxycyclohexylamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
N-Methyl-4-propoxyaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a substrate in biochemical assays.
Industry: this compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which N-Methyl-4-propoxyaniline exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can occur through various pathways, including competitive inhibition and allosteric modulation .
Comparison with Similar Compounds
N-Methyl-4-ethoxyaniline: Similar structure but with an ethoxy group instead of a propoxy group.
N-Methyl-4-butoxyaniline: Similar structure but with a butoxy group instead of a propoxy group.
N-Methyl-4-methoxyaniline: Similar structure but with a methoxy group instead of a propoxy group.
Uniqueness: N-Methyl-4-propoxyaniline is unique due to its specific propoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where the propoxy group enhances the compound’s reactivity or interaction with other molecules .
Properties
IUPAC Name |
N-methyl-4-propoxyaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-8-12-10-6-4-9(11-2)5-7-10/h4-7,11H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQQLOSQCXXZPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634807 | |
Record name | N-Methyl-4-propoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485795-30-0 | |
Record name | N-Methyl-4-propoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-4-propoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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